molecular formula C8H8O2S B079103 Phenyl methylsulfanylformate CAS No. 13509-28-9

Phenyl methylsulfanylformate

Cat. No. B079103
CAS RN: 13509-28-9
M. Wt: 168.21 g/mol
InChI Key: DLYZNVYLULHBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl methylsulfanylformate (PMSF) is a chemical compound that is widely used in scientific research for its ability to inhibit serine proteases. This compound is commonly used in biochemistry and molecular biology experiments as a protease inhibitor to prevent the degradation of proteins during purification processes.

Mechanism Of Action

Phenyl methylsulfanylformate is a reversible inhibitor of serine proteases. It works by reacting with the active site of the protease enzyme, forming a covalent bond with the serine residue in the active site. This covalent bond prevents the protease enzyme from hydrolyzing peptide bonds in proteins, thereby inhibiting proteolysis.

Biochemical And Physiological Effects

Phenyl methylsulfanylformate has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is not found in nature and is not metabolized by living cells. However, Phenyl methylsulfanylformate can have toxic effects on living cells if it is not properly handled and disposed of.

Advantages And Limitations For Lab Experiments

The main advantage of using Phenyl methylsulfanylformate in lab experiments is its ability to inhibit serine proteases without affecting other enzymes or proteins. This makes it a useful tool for the isolation and purification of specific proteins. However, Phenyl methylsulfanylformate has some limitations, such as its instability in aqueous solutions and its potential toxicity to living cells. It is also relatively expensive compared to other protease inhibitors.

Future Directions

There are several future directions for the use of Phenyl methylsulfanylformate in scientific research. One area of research is the development of new and more effective protease inhibitors that are less toxic and more stable than Phenyl methylsulfanylformate. Another area of research is the application of Phenyl methylsulfanylformate in the study of protease enzymes and their role in disease processes. Additionally, Phenyl methylsulfanylformate can be used in the development of new drugs that target specific proteases involved in disease processes.

Synthesis Methods

Phenyl methylsulfanylformate is synthesized by reacting phenol with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction produces Phenyl methylsulfanylformate as a white crystalline solid with a melting point of 94-96°C. The purity of the synthesized Phenyl methylsulfanylformate can be determined using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

Phenyl methylsulfanylformate is widely used in scientific research as a protease inhibitor to prevent the degradation of proteins during purification processes. It is commonly used in the isolation and purification of enzymes, membrane proteins, and other proteins that are sensitive to proteolysis. Phenyl methylsulfanylformate is also used in the preparation of cell lysates for western blotting and other protein analysis techniques.

properties

CAS RN

13509-28-9

Product Name

Phenyl methylsulfanylformate

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

phenyl methylsulfanylformate

InChI

InChI=1S/C8H8O2S/c1-11-8(9)10-7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

DLYZNVYLULHBQS-UHFFFAOYSA-N

SMILES

CSC(=O)OC1=CC=CC=C1

Canonical SMILES

CSC(=O)OC1=CC=CC=C1

Origin of Product

United States

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